molecular formula C9H12OS B15300549 (R)-1-(3-(Methylthio)phenyl)ethan-1-ol

(R)-1-(3-(Methylthio)phenyl)ethan-1-ol

Cat. No.: B15300549
M. Wt: 168.26 g/mol
InChI Key: YXMYZYXSEIMZQD-SSDOTTSWSA-N
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Description

(1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol typically involves the reduction of the corresponding ketone precursor, 3-(methylsulfanyl)acetophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol may involve the use of biocatalysts or whole-cell biotransformations. For example, recombinant Escherichia coli cells expressing specific reductase enzymes can be employed to achieve high enantiomeric excess and yield . The reaction conditions are optimized to enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: (1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-(methylsulfanyl)acetophenone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form the corresponding alkane, although this is less common.

    Substitution: The hydroxyl group in (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products Formed:

    Oxidation: 3-(Methylsulfanyl)acetophenone.

    Reduction: The corresponding alkane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and the development of enzyme inhibitors.

    Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methylsulfanyl group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Uniqueness: (1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol is unique due to the presence of the methylsulfanyl group, which can impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

(1R)-1-(3-methylsulfanylphenyl)ethanol

InChI

InChI=1S/C9H12OS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m1/s1

InChI Key

YXMYZYXSEIMZQD-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)SC)O

Canonical SMILES

CC(C1=CC(=CC=C1)SC)O

Origin of Product

United States

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